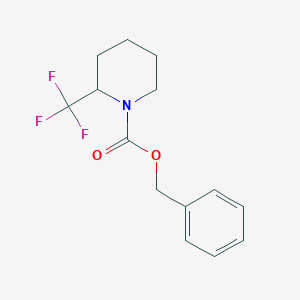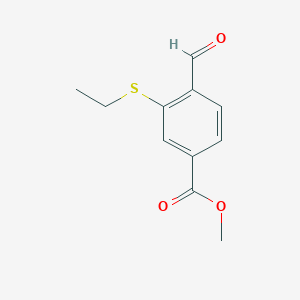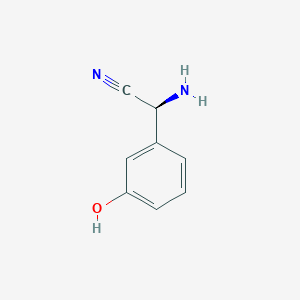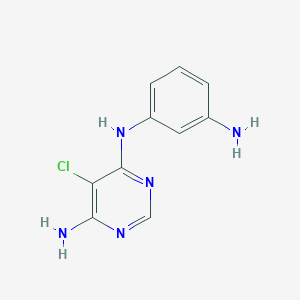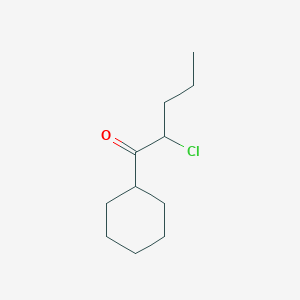
C.I Basic Red 9 mononitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
C.I Basic Red 9 mononitrate, also known as pararosaniline mononitrate, is a synthetic dye belonging to the triphenylmethane class. It is widely used in various industries, including textiles, leather, and paper, due to its vibrant magenta color. The compound is also utilized in biological staining and analytical chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
C.I Basic Red 9 mononitrate is synthesized through the condensation of aniline and para-aminobenzaldehyde. Alternatively, it can be prepared by the oxidation of 4,4’-bis(aminophenyl)methane in the presence of aniline . The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the dye.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving multiple purification steps to remove impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
C.I Basic Red 9 mononitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the dye into its leuco form, which is colorless.
Substitution: The aromatic rings in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and zinc dust are often used as reducing agents.
Substitution Reagents: Halogens, nitro groups, and sulfonic acids are typical substituents introduced through substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original dye, such as halogenated, nitrated, and sulfonated compounds. These derivatives often exhibit different colors and properties, making them useful for specific applications.
Applications De Recherche Scientifique
C.I Basic Red 9 mononitrate has a wide range of scientific research applications:
Chemistry: Used as a pH indicator and in colorimetric assays.
Biology: Employed in histological staining to visualize cellular structures.
Medicine: Utilized in diagnostic tests and as a staining agent in microbiology.
Industry: Applied in the textile industry for dyeing fabrics and in the paper industry for coloring paper products
Mécanisme D'action
The mechanism of action of C.I Basic Red 9 mononitrate involves its interaction with cellular components, particularly nucleic acids and proteins. The dye binds to these molecules, allowing for their visualization under a microscope. The molecular targets include DNA and RNA, and the pathways involved are primarily related to the staining process.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pararosaniline hydrochloride
- Pararosaniline monoacetate
- Pararosaniline monohydroiodide
- Pararosaniline monoperchlorate
Uniqueness
C.I Basic Red 9 mononitrate is unique due to its specific nitrate group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it particularly suitable for certain applications, such as specific staining techniques in biological research .
Propriétés
Numéro CAS |
61467-64-9 |
|---|---|
Formule moléculaire |
C19H18N4O3 |
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
4-[(4-aminophenyl)-(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]aniline;nitric acid |
InChI |
InChI=1S/C19H17N3.HNO3/c20-16-7-1-13(2-8-16)19(14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15;2-1(3)4/h1-12,20H,21-22H2;(H,2,3,4) |
Clé InChI |
IAAAHGSYZYMPLR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=N)C=CC1=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N.[N+](=O)(O)[O-] |
Numéros CAS associés |
479-73-2 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


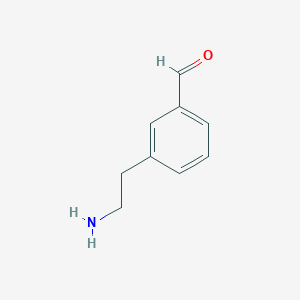
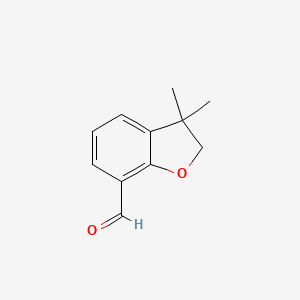
![Benzoxazolium, 3-ethyl-2-[2-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)ethenyl]-, chloride](/img/structure/B13962529.png)

![ethyl (2E)-4-{[(tert-butoxy)carbonyl]amino}-4-methylpent-2-enoate](/img/structure/B13962542.png)
